
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases, including RAF kinases and receptor tyrosine kinases. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 exerts its anti-cancer activity by inhibiting the activity of several protein kinases, including RAF kinases, which are involved in the MAPK/ERK signaling pathway, and receptor tyrosine kinases, such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 blocks the proliferation and survival of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and physiological effects:
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to inhibit tumor angiogenesis and invasion. It has also been reported to modulate the immune response by inhibiting the production of cytokines and chemokines, which are involved in inflammation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 for laboratory experiments is its specificity for several protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, its potency and specificity may also limit its use in certain experiments, as it may interfere with other cellular processes and pathways.
Direcciones Futuras
Several future directions for the research and development of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 can be envisaged, including the identification of new targets and pathways for the drug, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery methods. Additionally, the use of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 in combination with other drugs and therapies, such as chemotherapy, immunotherapy, and radiotherapy, may improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 involves several steps, including the condensation of 2-aminothiazole with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with butyl cyanoacetate and the subsequent hydrolysis of the ester group. The final product is obtained by the reaction of the resulting acid with 3-aminophenol in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been extensively studied in preclinical and clinical settings for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including those of renal cell carcinoma, hepatocellular carcinoma, melanoma, and pancreatic cancer.
Propiedades
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHVZOUTTURHA-SAPNQHFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

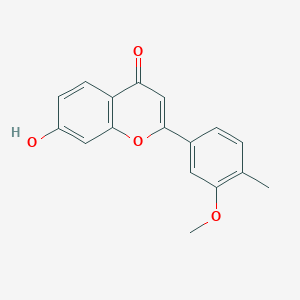
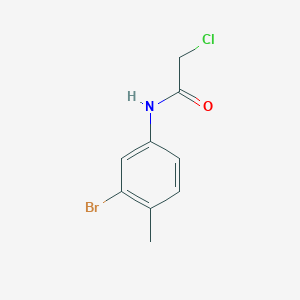
![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)
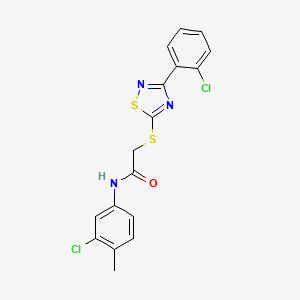
![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)
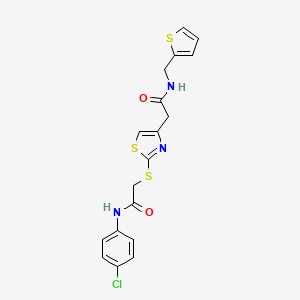
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)
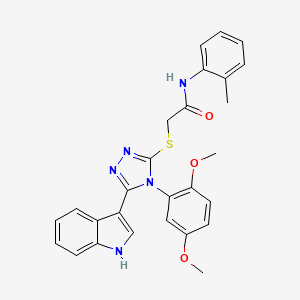
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)
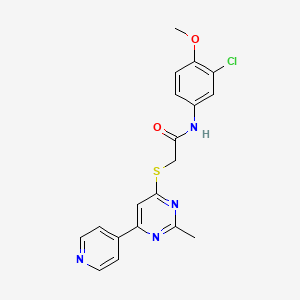
![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)
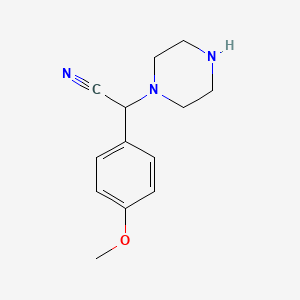
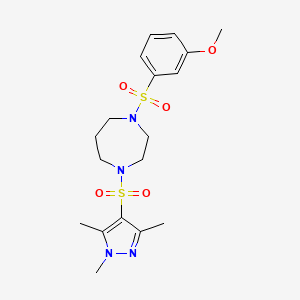
![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)